molecular formula C37H52O11Si B583614 13-O-(Triethylsilyl) Baccatin III CAS No. 208406-86-4

13-O-(Triethylsilyl) Baccatin III

Cat. No.: B583614
CAS No.: 208406-86-4
M. Wt: 700.897
InChI Key: NKNHZPLYHAABLP-UZBMNOCMSA-N
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Description

13-O-(Triethylsilyl) Baccatin III: is a derivative of Baccatin III, a naturally occurring diterpenoid found in the yew tree (Taxus species). This compound is a crucial intermediate in the semi-synthesis of paclitaxel (Taxol), a widely used anticancer drug. The triethylsilyl group at the 13th position enhances the compound’s stability and facilitates further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 13-O-(Triethylsilyl) Baccatin III typically involves the protection of the hydroxyl group at the 13th position of Baccatin III with a triethylsilyl group. This protection is achieved using triethylsilyl chloride (TESCl) in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the extraction of Baccatin III from yew tree needles, followed by its chemical modification. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 13-O-(Triethylsilyl) Baccatin III undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of certain atoms within the molecule.

    Substitution: The triethylsilyl group can be substituted with other functional groups to create different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions include various derivatives of Baccatin III, which serve as intermediates in the synthesis of paclitaxel and other taxane-based drugs.

Scientific Research Applications

Chemistry: In chemistry, 13-O-(Triethylsilyl) Baccatin III is used as a building block for the synthesis of complex molecules. Its stability and reactivity make it an ideal intermediate for various synthetic pathways.

Biology: In biological research, this compound is used to study the biosynthesis and metabolism of taxanes. It helps in understanding the enzymatic processes involved in the production of paclitaxel.

Medicine: The primary application of this compound in medicine is its role in the semi-synthesis of paclitaxel. Paclitaxel is used to treat various cancers, including ovarian, breast, and lung cancers.

Industry: In the pharmaceutical industry, this compound is used to produce paclitaxel and its analogs on a commercial scale. It is also used in the development of new taxane-based drugs with improved efficacy and reduced side effects.

Mechanism of Action

The mechanism of action of 13-O-(Triethylsilyl) Baccatin III is primarily related to its role as an intermediate in the synthesis of paclitaxel Paclitaxel exerts its effects by stabilizing microtubules, preventing their depolymerization, and thereby inhibiting cell division This leads to cell cycle arrest and apoptosis in cancer cells

Comparison with Similar Compounds

    Baccatin III: The parent compound, which lacks the triethylsilyl group.

    10-Deacetylbaccatin III: Another intermediate in the synthesis of paclitaxel, which lacks the acetyl group at the 10th position.

    7-O-(Triethylsilyl) Baccatin III: A derivative with the triethylsilyl group at the 7th position.

Uniqueness: 13-O-(Triethylsilyl) Baccatin III is unique due to the presence of the triethylsilyl group at the 13th position, which enhances its stability and reactivity. This modification allows for more efficient and selective chemical transformations, making it a valuable intermediate in the synthesis of paclitaxel and other taxane-based drugs.

Properties

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-15-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H52O11Si/c1-10-49(11-2,12-3)48-25-19-37(43)32(46-33(42)24-16-14-13-15-17-24)30-35(9,26(40)18-27-36(30,20-44-27)47-23(6)39)31(41)29(45-22(5)38)28(21(25)4)34(37,7)8/h13-17,25-27,29-30,32,40,43H,10-12,18-20H2,1-9H3/t25-,26-,27+,29+,30-,32-,35+,36-,37+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKNHZPLYHAABLP-UZBMNOCMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)OC1CC2(C(C3C(C(CC4C3(CO4)OC(=O)C)O)(C(=O)C(C(=C1C)C2(C)C)OC(=O)C)C)OC(=O)C5=CC=CC=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[Si](CC)(CC)O[C@H]1C[C@]2([C@H]([C@H]3[C@@]([C@H](C[C@@H]4[C@]3(CO4)OC(=O)C)O)(C(=O)[C@@H](C(=C1C)C2(C)C)OC(=O)C)C)OC(=O)C5=CC=CC=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H52O11Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00858503
Record name (5beta,7beta,10beta,13alpha)-4,10-Bis(acetyloxy)-1,7-dihydroxy-9-oxo-13-[(triethylsilyl)oxy]-5,20-epoxytax-11-en-2-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00858503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

700.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208406-86-4
Record name (5beta,7beta,10beta,13alpha)-4,10-Bis(acetyloxy)-1,7-dihydroxy-9-oxo-13-[(triethylsilyl)oxy]-5,20-epoxytax-11-en-2-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00858503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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